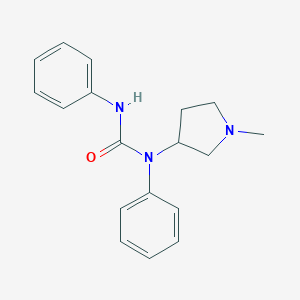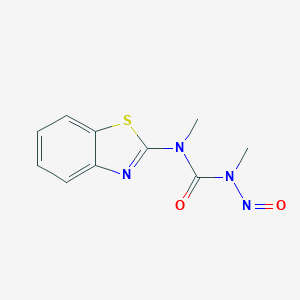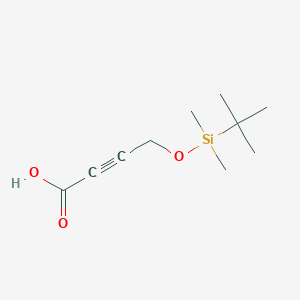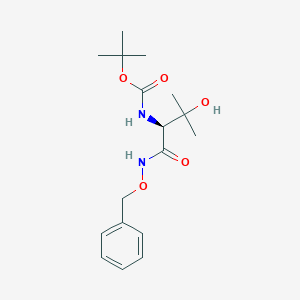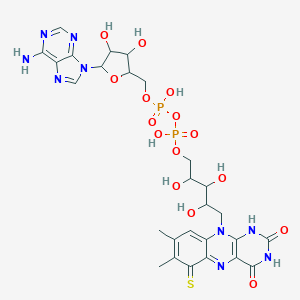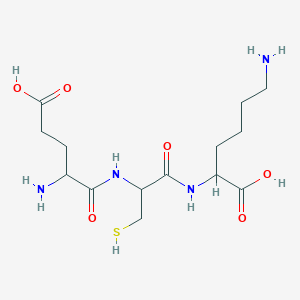
2-Chloro-4-(chlorodifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(chlorodifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in the field of medicinal chemistry for the synthesis of various biologically active compounds. This compound has shown promising results in scientific research, and its potential applications in the pharmaceutical industry have been widely studied.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(chlorodifluoromethyl)pyridine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-(chlorodifluoromethyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to possess antiviral activity against hepatitis C virus and dengue virus. Additionally, it has been shown to possess anti-inflammatory activity in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-4-(chlorodifluoromethyl)pyridine in lab experiments is its high purity. This compound can be easily synthesized with high purity, which makes it a reliable starting material for the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its toxicity. This compound is highly toxic and should be handled with care in the laboratory.
Direcciones Futuras
There are many future directions for the use of 2-Chloro-4-(chlorodifluoromethyl)pyridine in scientific research. One of the future directions is the development of new drugs for the treatment of various diseases such as cancer, viral infections, and inflammatory diseases. Additionally, this compound can be used as a tool for the study of various biological processes and pathways. Furthermore, the synthesis of new derivatives of 2-Chloro-4-(chlorodifluoromethyl)pyridine can lead to the discovery of new biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Chloro-4-(chlorodifluoromethyl)pyridine is a promising compound that has shown potential in scientific research. Its high purity and versatility make it a reliable starting material for the synthesis of various biologically active compounds. This compound has shown promising results in the treatment of various diseases, and its potential applications in the pharmaceutical industry have been widely studied. Further research on this compound and its derivatives can lead to the discovery of new drugs with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Chloro-4-(chlorodifluoromethyl)pyridine can be achieved by various methods. One of the most commonly used methods is the reaction of 2-chloro-4-picoline with chlorodifluoromethane in the presence of a base such as potassium carbonate. This method yields a high purity of the compound and is relatively easy to perform.
Aplicaciones Científicas De Investigación
2-Chloro-4-(chlorodifluoromethyl)pyridine has been widely used in scientific research for the synthesis of various biologically active compounds. It has been shown to possess antiviral, antibacterial, anti-inflammatory, and anticancer activities. This compound has been used as a starting material for the synthesis of various drugs such as antiviral drug R1479, anticancer drug AZD1208, and anti-inflammatory drug GSK583.
Propiedades
Número CAS |
109919-29-1 |
|---|---|
Nombre del producto |
2-Chloro-4-(chlorodifluoromethyl)pyridine |
Fórmula molecular |
C6H3Cl2F2N |
Peso molecular |
197.99 g/mol |
Nombre IUPAC |
2-chloro-4-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H3Cl2F2N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H |
Clave InChI |
ADIUQQCYCCCORD-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
SMILES canónico |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
Sinónimos |
2-CHLORO-4-(CHLORODIFLUOROMETHYL)PYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



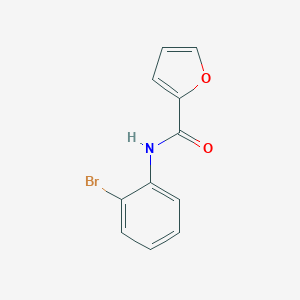
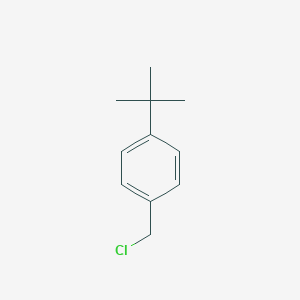
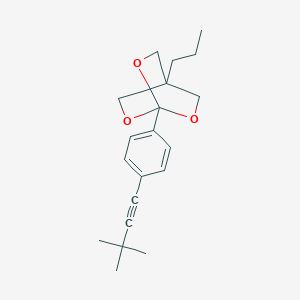
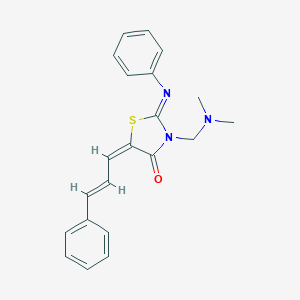
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
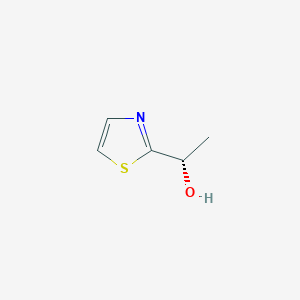
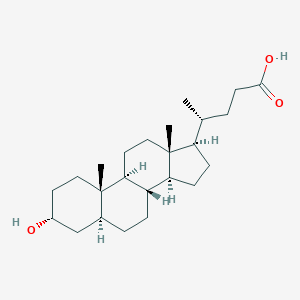
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
